Superior Antiviral Prodrug Potency of Ethyl Alaninate-Derived Phosphoramidates vs. Other Amino Acid Esters
In a direct comparative study of phosphoramidate prodrugs of AZT, the conjugate containing the ethyl ester of α-alanine (compound 3c) demonstrated the highest anti-HIV-1 activity, with an EC50 of 0.014 µM against the HIV-1 MvP-899 strain in MT-4 cells [1]. This value represents the lower bound of the reported activity range (0.014–0.356 µM) for the entire synthesized series, indicating that the α-alanine ethyl ester moiety confers a >25-fold potency advantage compared to the least active analog in the same study.
| Evidence Dimension | Anti-HIV-1 activity (EC50) |
|---|---|
| Target Compound Data | 0.014 µM |
| Comparator Or Baseline | Other amino acid ester conjugates within the same study: EC50 range 0.014–0.356 µM |
| Quantified Difference | >25-fold lower EC50 (more potent) compared to the least active analog |
| Conditions | HIV-1 MvP-899 strain, human T lymphoid MT-4 cells |
Why This Matters
Demonstrates that the α-alanine ethyl ester group is not interchangeable with other amino acid esters in antiviral prodrug design, with a quantifiable potency advantage that can significantly impact therapeutic efficacy and candidate selection.
- [1] Darnotuk, E. S.; Siniavin, A. E.; Shulga, N. V.; Karamov, E. V.; Shastina, N. S. Phosphoramidate conjugates of 3′-azido-3′-deoxythymidine glycerolipid derivatives and amino acid esters: synthesis and anti-HIV activity. Med. Chem. Res. 2021, 30, 664-671. DOI: 10.1007/s00044-020-02660-2 View Source
